molecular formula C32H52N3O7P B12371869 L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)

L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)

カタログ番号: B12371869
分子量: 621.7 g/mol
InChIキー: VLHBSKDNBPFQLA-WSBFXQKSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) is a structurally complex peptide derivative featuring a cyclopentylcarbonyl group, an L-phenylalanyl residue, and a unique cyclohexylmethyl-phosphorylated hydroxyethyl side chain.

特性

分子式

C32H52N3O7P

分子量

621.7 g/mol

IUPAC名

N-[(2S)-1-[[(2S)-1-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide

InChI

InChI=1S/C32H52N3O7P/c1-22(2)19-26(30(37)35-28(21-24-15-9-6-10-16-24)32(39)43(40,41-3)42-4)34-31(38)27(20-23-13-7-5-8-14-23)33-29(36)25-17-11-12-18-25/h5,7-8,13-14,22,24-28,32,39H,6,9-12,15-21H2,1-4H3,(H,33,36)(H,34,38)(H,35,37)/t26-,27-,28?,32?/m0/s1

InChIキー

VLHBSKDNBPFQLA-WSBFXQKSSA-N

異性体SMILES

CC(C)C[C@@H](C(=O)NC(CC1CCCCC1)C(O)P(=O)(OC)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3CCCC3

正規SMILES

CC(C)CC(C(=O)NC(CC1CCCCC1)C(O)P(=O)(OC)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCC3

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the individual amino acid derivatives, followed by their coupling through peptide bond formation. The reaction conditions often include the use of coupling agents such as carbodiimides and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.

化学反応の分析

Types of Reactions

L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

科学的研究の応用

Medicinal Chemistry Applications

L-Leucinamide has shown promise in several medicinal chemistry applications:

  • Antimicrobial Activity : Preliminary studies suggest that L-Leucinamide may exhibit antimicrobial properties, potentially useful in treating infections caused by resistant bacteria.
  • Enzyme Modulation : The compound may modulate enzyme activity, influencing various metabolic pathways. This property can be harnessed to develop new therapeutic agents targeting specific diseases.
  • Drug Delivery Systems : Its unique structure allows it to interact with specific molecular targets, which could be utilized in designing effective drug delivery systems.

Biochemical Research

In biochemical research, L-Leucinamide's structural features facilitate the exploration of protein-protein interactions:

Synthesis and Case Studies

The synthesis of L-Leucinamide involves multi-step processes that allow for the introduction of various functional groups. This flexibility in synthesis can lead to the development of derivatives with enhanced properties.

Table 1: Comparison of Similar Compounds

CompoundUnique Features
L-LeucinamideContains cyclopentylcarbonyl and dimethoxyphosphinyl groups
L-AlanylleucinamideSimpler structure with an alanine residue
L-ValylleucinamideContains valine residue, differing side chain
L-IsoleucylleucinamideHas isoleucine residue, affecting biological activity

作用機序

The mechanism of action of L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s distinct structural elements include:

  • Cyclopentylcarbonyl group : Enhances lipophilicity and steric bulk.
  • Phosphorylated hydroxyethyl side chain : May mimic phosphorylated residues in enzyme substrates.
  • Cyclohexylmethyl group : Provides conformational rigidity and hydrophobic interactions.
Table 1: Structural Comparison with Analogous Compounds
Compound Name / ID Key Structural Features Target Enzyme/Application Binding Affinity (ΔG, kcal/mol) References
Target Compound Cyclopentylcarbonyl, cyclohexylmethyl, dimethoxyphosphinyl Hypothesized: Proteases/Kinases N/A N/A
N3 Inhibitor (N-[(5-methylisoxazol-3-yl)carbonyl]alanyl-L-valyl-N~1~-...) Methylisoxazolyl, benzyloxy-oxo-enyl chain SARS-CoV-2 M<sup>pro</sup> (PDB: 6LU7) -7.8 (reference)
GC376 (N∼2∼-[(benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-...) Benzyloxycarbonyl, pyrrolidinyl-sulfonic acid Feline Coronavirus M<sup>pro</sup> (PDB: 6WTT) -8.2
L-FDLA (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide) Fluoro-dinitrophenyl derivatizing group Chiral resolution of amino acids (LC-MS/MS) N/A (analytical use)
N-[(benzyloxy)carbonyl]-L-valyl-N-[(3S)-6-(dipropylamino)-...-l-leucinamide Trifluoro-dioxohexan chain, dipropylamino SARS-CoV M<sup>pro</sup> -6.9

Functional Insights

a) Inhibitory Activity Against Viral Proteases
  • The N3 inhibitor (ΔG = -7.8 kcal/mol) is a well-characterized irreversible inhibitor of SARS-CoV-2 M<sup>pro</sup>, with crystallographic data confirming its binding to the catalytic dyad (Cys145-His41) . In contrast, GC376 (ΔG = -8.2 kcal/mol) targets feline coronavirus M<sup>pro</sup> via a covalent sulfonic acid interaction, demonstrating broader efficacy against coronaviruses .
  • Its lack of a reactive warhead (e.g., sulfonic acid in GC376) suggests reversible binding.
b) Stereochemical Specificity
  • Similar to L-Leucinamide (), the target compound’s L-configuration is critical for activity, as D-isomers of leucinamide derivatives are typically inactive .

生物活性

L-Leucinamide, particularly in the context of its derivative N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl] , has garnered attention for its potential biological activities. This compound is a complex amino acid derivative that may exhibit various pharmacological properties, including anti-inflammatory and immunomodulatory effects.

Chemical Structure and Properties

The compound's structure features several functional groups that contribute to its biological activity:

  • Amino Acid Derivative : The presence of L-leucinamide provides a backbone for potential interactions with biological targets.
  • Cyclopentylcarbonyl and Cyclohexylmethyl Groups : These moieties may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
  • Dimethoxyphosphinyl Group : This group is known for its role in enhancing the stability and efficacy of drug candidates.

The biological activity of L-leucinamide derivatives can be attributed to their ability to modulate various biochemical pathways:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that certain leucinamide derivatives can inhibit the production of pro-inflammatory cytokines such as IL-5 and TNF-α, which are crucial in inflammatory responses .
  • Interaction with Transport Proteins : Studies have shown that leucinamide derivatives can affect the activity of LAT1 (L-type amino acid transporter 1), which is significant in the transport of large neutral amino acids across cell membranes. However, specific derivatives like L-leucinamide have demonstrated limited substrate activity for LAT1 .

Biological Activity Data

The following table summarizes key biological activities associated with L-leucinamide derivatives:

Activity TypeObservationsReference
Anti-inflammatoryInhibits production of IL-5 and TNF-α, comparable to dexamethasone.
CytotoxicityDisplays cytostatic effects in cancer models, particularly in BRAF V600E mutation-positive melanoma.
Solubility EnhancementModifications with cyclodextrins improve solubility and bioavailability.
LAT1 Transport ActivityLimited substrate activity observed; efflux rates suggest potential for further investigation.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that a derivative of L-leucinamide significantly reduced the levels of inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent in therapeutic applications .
  • Cancer Therapeutics : In a high-throughput screening for compounds that enhance the efficacy of copper chelators in melanoma treatment, certain leucinamide derivatives showed promising results, indicating their potential role in cancer therapy .
  • Pharmacokinetic Enhancements : The use of cyclodextrin complexes with leucinamide derivatives has been shown to significantly improve solubility and pharmacokinetics, leading to better therapeutic outcomes in animal models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。